1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Table 1: Structural Components and Substituents
| Component | Position | Substituent/Functional Group | Heteroatoms |
|---|---|---|---|
| Pyrrolidine | 1 | Furan-2-ylmethyl | N |
| Pyrrolidine | 3 | Carboxamide | N, O |
| Pyrrolidine | 5 | Ketone | O |
| 1,3,4-Thiadiazole | 2 | Carboxamide linkage | N(2), S(1) |
| 1,3,4-Thiadiazole | 5 | Methyl | - |
The numbering follows IUPAC priorities: pyrrolidine (parent ring) > thiadiazole (higher heteroatom count) > furan.
Historical Context of Heterocyclic Carboxamide Research
Heterocyclic carboxamides have been pivotal in medicinal chemistry since the mid-20th century, with their development accelerating alongside advances in synthetic organic chemistry and computational drug design. Key milestones include:
- 1950s–1980s : Emergence of β-lactam antibiotics (e.g., cephalosporins) incorporating thiazole and tetrazole rings, demonstrating the role of heterocycles in enhancing antibacterial activity.
- 1990s–2000s : Development of kinase inhibitors and immune-modulators featuring pyrrolidine and thiadiazole carboxamides, such as DHODH inhibitors for leukemia treatment.
- 2010s–present : Rational design of hybrid heterocycles to optimize pharmacokinetic properties, exemplified by immune-modulating carboxamides targeting macrophage-specific pathways.
The compound of interest builds on these trends, combining furan’s electron-rich π-system, thiadiazole’s hydrogen-bonding capacity, and pyrrolidine’s conformational flexibility—a strategy validated by recent studies on heterocyclic hybrids.
Structural Significance of Furan-Thiadiazole-Pyrrolidine Hybrid Architectures
The integration of furan, thiadiazole, and pyrrolidine confers distinct physicochemical and biological advantages:
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-8-15-16-13(21-8)14-12(19)9-5-11(18)17(6-9)7-10-3-2-4-20-10/h2-4,9H,5-7H2,1H3,(H,14,16,19) |
InChI Key |
XKYNXIHPDDJQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Method A: Activated Ester Coupling
-
Activation : Convert the carboxylic acid to an acid chloride using oxalyl chloride (1.2 equiv) in DCM.
-
Coupling : React with 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) in the presence of triethylamine.
Conditions
-
Temperature : 0°C → room temperature
-
Yield : 65%
Method B: Peptide Coupling Reagents
-
Reagents : HATU (1.1 equiv), DIPEA (2.0 equiv) in DMF
-
Advantage : Higher functional group tolerance, milder conditions
Industrial-Scale Production and Optimization
For large-scale synthesis, continuous flow reactors enhance efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 85% |
| Purity | 95% | 98% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Key Innovations
-
In-Line Purification : Simulated moving bed (SMB) chromatography reduces downtime.
-
Catalyst Recycling : Immobilized PPA in flow systems minimizes waste.
Analytical Characterization of the Final Product
Spectroscopic Data
-
NMR (400 MHz, DMSO-): δ 2.41 (s, 3H, thiadiazole-CH), 3.12–3.18 (m, 2H, pyrrolidine-H), 4.21 (s, 2H, N-CH-furan), 6.38–7.43 (m, 3H, furan-H).
Purity Assessment
-
HPLC : >99% (C18 column, acetonitrile/water gradient)
-
XRD : Confirms crystalline structure and absence of polymorphs.
Challenges and Mitigation Strategies
-
Thiadiazole Hydrolysis
-
Racemization at Pyrrolidine C-3
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, thiadiazoline derivatives, and substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. Additionally, compounds similar to this one have shown promise as anticancer agents by inducing apoptosis in cancer cells, suggesting potential therapeutic benefits in oncology.
Case Study: Antimicrobial Activity
A study on thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains, highlighting their potential in developing new antibiotics. The unique combination of the furan and thiadiazole rings may enhance interactions with biological targets such as enzymes or receptors involved in disease processes.
Agricultural Chemistry
The compound's structural characteristics position it as a candidate for developing eco-friendly pesticides . The furan and thiadiazole components are known to contribute to the bioactivity against pests while minimizing environmental impact. This is particularly relevant given the increasing regulatory pressures on conventional pesticides due to their harmful effects on ecosystems.
Case Study: Pesticidal Properties
Research has indicated that compounds with similar structures exhibit significant insecticidal activity against agricultural pests. The potential for this compound to serve as a botanical pesticide could provide an alternative to synthetic chemicals, promoting sustainable agricultural practices.
Synthesis and Modification
The synthesis of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves several steps that allow for further modifications and the development of analogs. These synthetic pathways emphasize the versatility of the compound in chemical research and its potential for creating novel derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural analogs differ primarily in substituents on the pyrrolidine ring, the thiadiazole moiety, or the aromatic/heteroaromatic groups. These modifications influence physicochemical properties, binding affinity, and biological activity.
Table 1: Comparison of Key Structural Analogs
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (356.39 g/mol) is smaller than analogs with benzyl or sulfonyl groups (e.g., 400–406 g/mol), suggesting better solubility and oral bioavailability .
- Acid Dissociation Constant (pKa) : The 5-chloro-2-methoxyphenyl analog has a pKa of 8.38, indicating moderate basicity, which may influence membrane permeability .
Biological Activity
The compound 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that integrates several functional groups known for their diverse biological activities. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a furan moiety, a thiadiazole ring, and a pyrrolidine structure. The unique combination of these components may enhance its reactivity and biological efficacy. The molecular formula can be represented as .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing thiadiazole rings exhibit broad-spectrum antimicrobial properties. Compounds similar to this one have shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans .
2. Anticancer Properties
Thiadiazole derivatives have been explored for their potential anticancer effects. They often induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. The presence of the furan and thiadiazole rings in this compound suggests that it may interact with biological targets involved in cancer progression .
3. Neurological Effects
Some studies suggest that compounds with similar structures may influence neurological pathways, potentially offering therapeutic benefits for neurological disorders .
Case Studies
A review of literature reveals several studies relevant to the biological activity of compounds similar to 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide:
- Thiadiazole Derivatives Study (2022)
- Biological Activity Review (2022)
Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(furan-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation (e.g., K₂CO₃ in DMF) between a thiadiazole amine and a furan-containing electrophile is commonly employed, as seen in analogous thiadiazole syntheses . Optimize reaction conditions (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC or HPLC .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use multimodal spectroscopy:
- NMR : Assign peaks via ¹H/¹³C NMR in DMSO-d₆ or CDCl₃, noting characteristic signals for the furan (δ 6.3–7.4 ppm) and thiadiazole (δ 8.1–8.5 ppm) moieties .
- X-ray crystallography : Employ SHELXL for refinement to resolve bond angles and confirm stereochemistry .
- FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. What computational approaches are effective for predicting bioactivity and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enoyl-ACP reductase for antimicrobial activity) .
- QSAR modeling : Train models on datasets of structurally similar thiadiazole derivatives to predict IC₅₀ values against specific pathogens .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize candidates for in vitro assays .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Assay standardization : Replicate experiments in triplicate under controlled conditions (pH, temperature, solvent).
- Orthogonal validation : Cross-check using MIC (microbroth dilution) and time-kill assays for antimicrobial activity .
- Purity verification : Ensure >95% purity via HPLC (C18 column, MeCN/H₂O gradient) to exclude impurities as confounding factors .
Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?
- Methodological Answer :
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of thiadiazole or furan rings.
- Quenching protocols : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before extraction .
Analytical and Technical Challenges
Q. How can low solubility in aqueous media be addressed for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., –SO₃H) at the pyrrolidine nitrogen via post-synthetic modification .
Q. What crystallographic techniques resolve polymorphism or amorphous phase issues?
- Methodological Answer :
- Solvent screening : Test crystallization in DMF/EtOH or CHCl₃/hexane mixtures.
- Slow evaporation : Use vapor diffusion methods to grow single crystals for SHELX refinement .
- PXRD : Compare experimental patterns with simulated data from Mercury CSD to confirm phase purity .
Experimental Design Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations at the thiadiazole (e.g., substituents at C-5) and pyrrolidine (e.g., spirocyclic modifications) positions .
- Biological profiling : Screen against Gram-positive/negative bacteria (MIC), cancer cell lines (MTT assay), and enzymes (e.g., COX-2 inhibition) .
- Data triangulation : Combine IC₅₀ values, LogP, and molecular docking scores to identify pharmacophore elements .
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
